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Introduction
Methylammonium lead iodide (CH₃NH₃PbI₃ or MAPI) is a prototypical hybrid organic-

inorganic perovskite material that has garnered immense research interest due to its

exceptional optoelectronic properties and high power conversion efficiencies in photovoltaic

devices.[1] A fundamental understanding of its electronic band structure is crucial for optimizing

device performance and exploring new applications. This guide provides a comprehensive

overview of the electronic band structure of MAPI, detailing its key parameters, the

experimental and theoretical methods used for its characterization, and the intricate interplay of

structural and relativistic effects that govern its electronic properties.

The valence and conduction bands of methylammonium lead iodide are primarily determined

by the inorganic PbI₃ lattice atoms.[2] The organic methylammonium cation (CH₃NH₃⁺) has a

less direct, but still significant, influence on the electronic structure, primarily through its role in

defining the crystal symmetry and through weaker interactions with the inorganic framework.[2]

[3]

Data Presentation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1206745?utm_src=pdf-interest
https://www.benchchem.com/product/b1206745?utm_src=pdf-body
https://www.benchchem.com/product/b1206745?utm_src=pdf-body
https://en.wikipedia.org/wiki/Perovskite_solar_cell
https://www.benchchem.com/product/b1206745?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24667758/
https://www.benchchem.com/product/b1206745?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24667758/
https://www.researchgate.net/publication/255773689_Synthesis_and_crystal_chemistry_of_the_hybrid_perovskite_CH3NH3PbI3_for_solid-state_sensitised_solar_cell_applications
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The electronic band structure of methylammonium lead iodide is characterized by several key

quantitative parameters, which are summarized in the tables below for easy comparison. These

values are compiled from a range of experimental and theoretical studies and can vary

depending on the crystal phase, temperature, and measurement or calculation technique.

Table 1: Band Gap of Methylammonium Lead Iodide
(CH₃NH₃PbI₃)

Crystal Phase Temperature Method Band Gap (eV) Reference(s)

Tetragonal Room Temp.
UV-Vis

Spectroscopy
1.55 [4]

Tetragonal 170 K
Two-Photon

Absorption
1.55 ± 0.01 [5][6]

Orthorhombic Low Temp.
Two-Photon

Absorption
1.68 [5]

Cubic High Temp. DFT (PBE) 1.7 [7]

Tetragonal Room Temp. DFT (HSE06) 1.63 - 1.72 [8]

Tetragonal Room Temp.
GW

Approximation
1.62 - 1.67 [4][9]

Pseudocubic - QSGW 1.62 [4]

Table 2: Effective Mass of Charge Carriers in
Methylammonium Lead Iodide (CH₃NH₃PbI₃)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b1206745?utm_src=pdf-body
https://www.benchchem.com/product/b1206745?utm_src=pdf-body
https://pubs.rsc.org/en/content/articlehtml/2016/nr/c5nr05435d
https://www.researchgate.net/publication/340617064_Looking_beyond_the_Surface_The_Band_Gap_of_Bulk_Methylammonium_Lead_Iodide
https://juser.fz-juelich.de/record/890161/files/20200125_Schuster%20-%20Manuscript%20Nano%20Letters.pdf
https://www.researchgate.net/publication/340617064_Looking_beyond_the_Surface_The_Band_Gap_of_Bulk_Methylammonium_Lead_Iodide
https://www.researchgate.net/figure/Fundamental-band-gap-and-lattice-parameters-in-cubic-CH3NH3PbI3_tbl1_265787844
https://events.saip.org.za/event/100/papers/86/files/77-Revised_2.pdf
https://pubs.rsc.org/en/content/articlehtml/2016/nr/c5nr05435d
https://purehost.bath.ac.uk/ws/portalfiles/portal/106534796/hybrid_perovskite_draft13.pdf
https://pubs.rsc.org/en/content/articlehtml/2016/nr/c5nr05435d
https://www.benchchem.com/product/b1206745?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206745?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carrier
Type

Crystal
Phase

Direction Method
Effective
Mass (m₀)

Reference(s
)

Hole Cubic M-point ARPES 0.24 ± 0.10 [10]

Hole Cubic X-point ARPES 0.35 ± 0.15 [10]

Hole Cubic R-point ARPES ~0.50 [11]

Electron - - DFT
Comparable

to hole
[12]

Hole Orthorhombic [2] DFT (HSE06) 11.979 [13]

Table 3: Influence of Spin-Orbit Coupling (SOC) on the
Band Gap of CH₃NH₃PbI₃

Method
Band Gap
without SOC
(eV)

Band Gap with
SOC (eV)

Reduction (eV) Reference(s)

DFT (PBE) 1.72 0.71 1.01 [8]

DFT 1.68 0.61 1.07 [14]

GW

Approximation
- 1.65 - [15]

Experimental and Theoretical Protocols
Synthesis of Methylammonium Lead Iodide
Single Crystal Growth
High-quality single crystals are essential for techniques like Angle-Resolved Photoemission

Spectroscopy (ARPES). A common method is the antisolvent vapor-assisted crystallization

technique.[16]

Precursor Solution Preparation: A saturated solution of pre-synthesized CH₃NH₃PbI₃ powder

is prepared by dissolving it in a suitable solvent, such as stabilized hydroiodic acid (HI) with a

reducing agent like H₃PO₂ to prevent degradation.[16]
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Crystallization: The precursor solution is placed in a vial, which is then placed inside a larger

beaker containing an antisolvent, such as dichloromethane. The beaker is sealed to allow

the antisolvent vapor to slowly diffuse into the precursor solution.

Growth: Over several days, the slow diffusion of the antisolvent reduces the solubility of the

perovskite, leading to the formation of large, high-quality single crystals.

Harvesting and Cleaning: The grown crystals are carefully harvested, washed with a suitable

solvent like diethyl ether, and dried under vacuum.

Thin Film Deposition
For many optical and electronic characterization techniques, thin films are required. A widely

used method is the two-step deposition technique.[17]

Lead Iodide Deposition: A layer of lead iodide (PbI₂) is deposited onto a substrate (e.g., FTO-

coated glass) by spin-coating a solution of PbI₂ in a solvent like dimethylformamide (DMF).

The substrate is then annealed to form a uniform PbI₂ film.

Conversion to Perovskite: The PbI₂-coated substrate is then exposed to a solution or vapor

of methylammonium iodide (MAI). In the solution-based method, the substrate is dipped

into or spin-coated with a solution of MAI in a solvent like isopropanol. In the vapor-based

method, the substrate is placed in a closed chamber with a source of MAI vapor.

Annealing: A final annealing step is performed to complete the conversion of PbI₂ to

CH₃NH₃PbI₃ and to improve the crystallinity and morphology of the film.

Experimental Characterization Techniques
Angle-Resolved Photoemission Spectroscopy (ARPES)
ARPES is a powerful technique to directly probe the electronic band structure of crystalline

solids.[18]

Sample Preparation: A high-quality single crystal of CH₃NH₃PbI₃ is mounted on a sample

holder and introduced into an ultra-high vacuum (UHV) chamber. The crystal is cleaved in-

situ to expose a clean, pristine surface.
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Photon Source: A monochromatic light source, typically a helium discharge lamp (providing

He I radiation at 21.2 eV) or a synchrotron beamline, is used to illuminate the sample.[19]

Electron Analyzer: The photoemitted electrons are collected by a hemispherical electron

energy analyzer, which measures their kinetic energy and emission angle.[18]

Data Acquisition: The intensity of the photoemitted electrons is recorded as a function of their

kinetic energy and emission angle.

Band Structure Mapping: By converting the kinetic energy and emission angle to binding

energy and crystal momentum, a map of the electronic band dispersion along specific high-

symmetry directions in the Brillouin zone can be constructed.[11]

Ultraviolet Photoemission Spectroscopy (UPS)
UPS is used to determine the valence band maximum (VBM) and work function of a material.

Sample Preparation: A thin film or single crystal of CH₃NH₃PbI₃ is placed in a UHV chamber.

UV Source: The sample is irradiated with a UV light source, typically a helium discharge

lamp (He I).

Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured

using an electron spectrometer.

Valence Band Maximum (VBM) Determination: The VBM is determined from the onset of the

photoemission signal at the high kinetic energy side of the spectrum.

Work Function Measurement: The work function is calculated by subtracting the width of the

photoemission spectrum (from the Fermi level to the secondary electron cutoff) from the

photon energy.

Theoretical Calculation Methods
Density Functional Theory (DFT)
DFT is a widely used computational method to calculate the electronic structure of materials.

[20]
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Crystal Structure Definition: The calculation starts with the crystal structure of CH₃NH₃PbI₃,

specifying the lattice parameters and atomic positions for the desired phase (e.g., tetragonal,

cubic, or orthorhombic).

Choice of Functional: An appropriate exchange-correlation functional is chosen. The Perdew-

Burke-Ernzerhof (PBE) functional is a common choice, while hybrid functionals like HSE06

often provide more accurate band gaps.[21]

Inclusion of Spin-Orbit Coupling (SOC): Due to the presence of heavy elements (Pb and I),

spin-orbit coupling effects must be included in the calculations to accurately describe the

band structure, particularly the band gap.[8]

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively

until a self-consistent electron density is obtained.

Band Structure and Density of States (DOS) Calculation: Once the SCF cycle has

converged, the electronic band structure along high-symmetry k-point paths in the Brillouin

zone and the density of states are calculated.

GW Approximation
The GW approximation is a more computationally intensive method that provides more

accurate quasiparticle energies and band gaps than standard DFT.[2][22]

DFT Calculation: A standard DFT calculation is first performed to obtain the initial

wavefunctions and eigenvalues.

Screened Coulomb Interaction (W): The dynamically screened Coulomb interaction, W, is

calculated within the random phase approximation (RPA) or by solving the Bethe-Salpeter

equation.

Self-Energy (Σ): The electron self-energy, Σ, is calculated as the product of the Green's

function, G, and the screened Coulomb interaction, W (Σ = iGW).

Quasiparticle Energies: The quasiparticle energies are then obtained by solving the

quasiparticle equation, which includes the self-energy correction to the DFT eigenvalues.
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Self-Consistency: For improved accuracy, the GW calculation can be performed self-

consistently, where the updated quasiparticle energies are used to recalculate the Green's

function and the self-energy in an iterative manner.[15]

Mandatory Visualization

Valence Band Maximum (VBM)
(Pb 6s + I 5p anti-bonding)

Conduction Band Minimum (CBM)
(Pb 6p unoccupied)

Splitting of
conduction band

Energy
 Eg ~ 1.6 eV

Orbital Contribution

Pb 6s

I 5p

Pb 6p

Click to download full resolution via product page

Caption: Electronic band structure of CH₃NH₃PbI₃.
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Caption: Workflow for determining the electronic band structure.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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